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Formic acid;nickel

Cat. No.: B12334879
M. Wt: 104.719 g/mol
InChI Key: RILTWTZTURZUEO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Nickel Formate (B1220265)

The study of nickel formate has a history that parallels the development of modern inorganic and materials chemistry. Early research focused on the fundamental synthesis and characterization of the compound. Traditional preparation methods involved metathetical reactions between nickel salts and other metal formates, or the reaction of formic acid with nickel carbonate, oxide, or hydroxide (B78521). proquest.comprimaryinfo.com A significant advancement in its synthesis was the direct reaction of nickel(II) acetate (B1210297) or nickel(II) hydroxide with formic acid, a method that yields a purer product. wikipedia.orgacs.org Another approach involves the reaction of sodium formate with nickel(II) sulfate (B86663). wikipedia.org

Historically, a primary driver for research into nickel formate was its application in the production of finely divided nickel metal, which is a highly effective catalyst. proquest.comprimaryinfo.com For many years, the prevailing commercial method for its preparation involved the precipitation of nickel carbonate from a nickel sulfate solution, followed by a reaction with formic acid. google.com This method, however, often resulted in a product with notable impurities. google.com A key discovery was the feasibility of producing nickel formate by the direct action of formic acid on nickel metal under specific temperature conditions, which was initially thought to be a very slow process. google.com

The evolution of research on nickel formate has been marked by a shift from these foundational synthetic studies to a more detailed investigation of its physicochemical properties, particularly its thermal decomposition. Early studies established that heating nickel formate in a vacuum or an inert atmosphere produces pure nickel powder, carbon dioxide, and water. wikipedia.org This characteristic has been extensively explored and optimized for the production of nickel catalysts used in processes like the hydrogenation of vegetable oils. primaryinfo.comgoogle.com More recent research has employed advanced analytical techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), to meticulously study the kinetics and mechanism of its decomposition in various atmospheres. sciencemadness.orgkfnl.gov.saresearchgate.net These studies have revealed a two-step decomposition process for the dihydrate form: an initial dehydration step followed by the decomposition of the anhydrous salt. sciencemadness.orgkfnl.gov.sa

The advent of nanotechnology has further revitalized interest in nickel formate. Researchers have leveraged its properties as a precursor to synthesize a variety of nickel-based nanostructures, including nanoparticles, nanowires, and hollow particles. primaryinfo.comsmolecule.com This has expanded its relevance from traditional catalysis to cutting-edge applications in electronics and energy storage.

Overview of Key Research Domains Involving Nickel Formate

Academic research involving nickel formate is concentrated in several key domains, primarily leveraging its role as a precursor for nickel-based materials.

Catalysis: A significant body of research focuses on the use of nickel formate as a precursor for nickel catalysts. smolecule.com The thermal decomposition of nickel formate produces finely divided, catalytically active nickel powder. proquest.com These catalysts are crucial in various organic reactions, particularly hydrogenation reactions. smolecule.com The formate ligand is thought to aid in the dispersion of nickel atoms, leading to highly active and selective catalysts. smolecule.com Research in this area explores the optimization of catalyst preparation conditions to control particle size, morphology, and ultimately, catalytic performance. primaryinfo.com

Materials Science and Nanotechnology: In materials science, nickel formate is extensively used in the synthesis of nickel and nickel oxide nanoparticles and other nanostructures. primaryinfo.comsmolecule.com The controlled decomposition of nickel formate allows for the production of nanomaterials with tailored properties. smolecule.com These materials have potential applications in various fields, including batteries, sensors, and electronics. smolecule.com For instance, nickel formate has been used to synthesize double-walled carbon nanotubes. primaryinfo.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs): Nickel formate is also a subject of study in coordination chemistry. Its structure, particularly in the dihydrate form, involves nickel ions coordinated by formate ligands and water molecules in an octahedral geometry. laboratorynotes.comiucr.org This ability to form coordination complexes makes it a useful building block for the synthesis of more complex structures, including metal-organic frameworks (MOFs). laboratorynotes.com Research in this area investigates the crystal structure and bonding within these materials, and their potential applications in areas like gas storage and separation. mdpi.com

Energy Storage: More recently, nickel formate has been investigated for its potential applications in energy storage, particularly in lithium-ion batteries. mdpi.com Research has explored the use of nickel formate-derived materials as anode materials. For example, a composite of nickel formate with reduced graphene oxide has shown enhanced lithium storage capacity and cycling stability. mdpi.com

The following table summarizes the key research domains and the specific roles of nickel formate within them:

Research DomainSpecific Role of Nickel FormateKey Research Findings
Catalysis Precursor for nickel catalystsThermal decomposition yields finely divided, catalytically active nickel powder for hydrogenation reactions. proquest.comsmolecule.com
Materials Science and Nanotechnology Precursor for nickel and nickel oxide nanomaterialsEnables synthesis of nanoparticles, nanowires, and other nanostructures with controlled morphology for applications in electronics and sensors. primaryinfo.comsmolecule.com
Coordination Chemistry and MOFs Building block for coordination polymers and MOFsForms octahedral coordination complexes, facilitating the design of porous crystalline materials. laboratorynotes.comiucr.org
Energy Storage Component in anode materials for lithium-ion batteriesComposites with materials like reduced graphene oxide show improved lithium storage capacity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2NiO2 B12334879 Formic acid;nickel

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2NiO2

Molecular Weight

104.719 g/mol

IUPAC Name

formic acid;nickel

InChI

InChI=1S/CH2O2.Ni/c2-1-3;/h1H,(H,2,3);

InChI Key

RILTWTZTURZUEO-UHFFFAOYSA-N

Canonical SMILES

C(=O)O.[Ni]

physical_description

Odorless green solid;  [CAMEO]

Related CAS

3349-06-2
15843-02-4

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques of Nickel Formate

Conventional Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for the laboratory and industrial preparation of nickel formate (B1220265). These techniques typically involve the reaction of a nickel precursor with a source of formate ions in an aqueous medium.

Metathetical Reactions with Nickel Salts and Metal Formates

Metathetical or double decomposition reactions provide a straightforward method for the synthesis of nickel formate. acs.org This approach involves the reaction of a soluble nickel salt, such as nickel sulfate (B86663) or nickel chloride, with a soluble metal formate, like sodium formate or potassium formate. smolecule.comlaboratorynotes.com The driving force for this reaction is the precipitation of the less soluble nickel formate from the aqueous solution.

The general reaction can be represented as:

NiX₂ (aq) + 2M(HCOO) (aq) → Ni(HCOO)₂ (s) + 2MX (aq)

Where NiX₂ is a soluble nickel salt (e.g., NiSO₄, NiCl₂) and M(HCOO) is a soluble metal formate (e.g., NaHCOO, KHCOO).

This method is advantageous due to its simplicity and the use of readily available starting materials. However, the purity of the final product can be affected by the co-precipitation of by-product salts, which may require thorough washing for removal. google.com

Reaction of Formic Acid with Nickel Carbonate, Oxide, or Hydroxide (B78521) Precursors

A widely employed synthetic route involves the direct reaction of formic acid with basic nickel compounds such as nickel carbonate (NiCO₃), nickel oxide (NiO), or nickel hydroxide (Ni(OH)₂). acs.orgsmolecule.comprimaryinfo.com These reactions are acid-base neutralizations that yield nickel formate and water, or in the case of the carbonate, carbon dioxide as well.

The reactions are as follows:

NiCO₃ (s) + 2HCOOH (aq) → Ni(HCOO)₂ (aq) + H₂O (l) + CO₂ (g)

NiO (s) + 2HCOOH (aq) → Ni(HCOO)₂ (aq) + H₂O (l)

Ni(OH)₂ (s) + 2HCOOH (aq) → Ni(HCOO)₂ (aq) + 2H₂O (l) wikipedia.org

This method is often preferred as it avoids the introduction of other metal cations, leading to a purer nickel formate product upon crystallization from the solution. primaryinfo.com The reaction with nickel carbonate has been a prevalent method for commercial production for many years. google.com

Reaction of Aqueous Nickel Acetate (B1210297) with Formic Acid

Nickel formate can also be synthesized by reacting an aqueous solution of nickel acetate with formic acid. acs.orgwikipedia.orgsmolecule.com This method offers advantages over metathetical reactions by yielding a purer product. acs.orgprimaryinfo.com The work-up is also simplified because nickel acetate is significantly more soluble in water than nickel formate, which reduces the volume of the solution that needs to be handled. acs.org

The reaction is represented as:

Ni(CH₃COO)₂ (aq) + 2HCOOH (aq) → Ni(HCOO)₂ (s) + 2CH₃COOH (aq)

The resulting nickel formate dihydrate precipitates from the solution as fine, green monoclinic crystals. smolecule.com

Synthesis from Sodium Formate and Nickel Sulfate

A specific example of a metathetical reaction for the industrial preparation of nickel formate involves the use of sodium formate and nickel sulfate. wikipedia.orggoogle.com To achieve a substantially complete reaction, hot, concentrated solutions of the reactants are typically used. googleapis.com

A typical procedure involves dissolving nickel sulfate and sodium formate in boiling water separately, filtering the solutions, and then mixing them. google.com The mixed solution is then boiled and concentrated. As the solution becomes more concentrated, the less soluble nickel formate precipitates out. google.comgoogleapis.com It is crucial to filter the nickel formate from the mother liquor while it is still hot to prevent the co-precipitation of sodium sulfate, which becomes less soluble as the solution cools. google.com The resulting nickel formate is then washed with cold water to remove any remaining sodium sulfate. google.comgoogleapis.com

ReactantAmountSolvent
Nickel Sulfate280 lbs~250 lbs boiling water
Sodium Formate160 lbs150 lbs boiling water

Table 1: Example reactant quantities for industrial synthesis of nickel formate. google.com

Direct Reaction of Nickel Metal with Formic Acid

While less common due to the corrosion resistance of nickel, it is feasible to produce nickel formate by the direct action of formic acid on nickel metal under specific conditions. google.com

Optimization of Reaction Conditions for Feasibility

Initial attempts to react powdered nickel metal with aqueous formic acid at various temperatures showed that a passivating coating would form, quickly halting or slowing the reaction to an impractical rate. google.com At elevated temperatures, the reaction proceeded faster, but a hard cake of product would form. google.com

To overcome these challenges, a process was developed involving continuous agitation of a reaction mixture of finely-divided nickel metal and aqueous formic acid at a temperature range of 90°C to 110°C. google.com This vigorous agitation prevents the formation of a passivating layer and the caking of the product. The reaction is continued until a substantial amount of solid nickel formate is present in the slurry. The unreacted nickel metal can then be separated mechanically, and the solid nickel formate is filtered from the remaining liquid. google.com A product with a purity of 99.9% nickel formate dihydrate has been reported using this optimized method. google.com

ParameterOptimized Condition
ReactantFinely-divided nickel metal
SolventAqueous formic acid
Temperature90°C - 110°C
AgitationContinuous and vigorous

Table 2: Optimized conditions for the direct reaction of nickel metal with formic acid. google.com

Advanced Preparation for Controlled Morphologies and Dispersions

Microwave-assisted synthesis (MAS) has emerged as a rapid and efficient method for preparing nickel nanoparticles from nickel formate complexes. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved control over particle size and distribution oup.comnih.gov.

The process typically involves the intramolecular reduction of Ni²⁺ ions contained within a formate complex. The formate ion itself acts as the reducing agent, decomposing into hydrogen and carbon dioxide oup.comoup.comresearchgate.net. A key innovation in this area is the use of nickel formate complexes with long-chain amine ligands. These ligands serve multiple functions:

They lower the energy barrier required for the reduction of the nickel formate complex, thus decreasing the reaction temperature oup.comoup.comresearchgate.net.

They convert the typically insoluble nickel formate dihydrate into a soluble complex, enabling the reaction to proceed in a homogeneous solution, which helps in obtaining unagglomerated particles oup.com.

They act as capping agents, controlling the growth and preventing the agglomeration of the resulting nickel nanoparticles.

Research has demonstrated that the chain length of the alkylamine ligand directly influences the size of the resulting monodisperse nickel nanoparticles. oup.comoup.com This allows for tunable synthesis of nanoparticles with specific sizes required for various technological applications oup.com.

Amine LigandChemical NameResulting Average Ni Nanoparticle Size (nm)
Oleylamine(Z)-9-Octadecenylamine43
MyristylamineTetradecylamine71
LaurylamineDodecylamine106

This microwave-assisted approach allows for the successful preparation of face-centered cubic (fcc) Ni nanoparticles within an extremely short time frame oup.comoup.comresearchgate.net.

The formation of agglomerated particles is a common issue in the synthesis of nickel formate, which can be undesirable for applications requiring finely divided, highly active materials. Advanced preparation techniques focus on creating conditions that yield non-agglomerated, well-defined crystals.

One effective strategy is the use of specific ligands, such as long-chain amines, during the synthesis. These amines can transform nickel formate dihydrate, which has low solubility, into a more soluble complex. By conducting the synthesis in a homogeneous solution, the formation of agglomerated particles is effectively prevented oup.com.

Another critical factor is the application of continuous and sufficient agitation during the crystallization process google.com. In the synthesis of nickel formate from nickel metal and formic acid, agitation prevents the newly formed crystals from cementing onto the surface of the unreacted metal. This not only avoids the formation of a passivating layer but also keeps the individual crystals suspended and separated, thus preventing them from forming larger agglomerates or a solid cake google.com.

Furthermore, the pyrolysis of nickel formate precursor solutions under controlled operating conditions can yield a variety of particle morphologies, including non-agglomerated submicrometer particles primaryinfo.com. By carefully managing parameters such as precursor concentration and pyrolysis temperature, it is possible to influence the final morphology and prevent the formation of undesirable agglomerates primaryinfo.com.

Structural Characterization and Coordination Chemistry of Nickel Formate Systems

Crystal Structure Determination of Nickel(II) Formate (B1220265) Dihydrate

The detailed structural elucidation of nickel(II) formate dihydrate has been a subject of significant crystallographic investigation, aiming for high precision and a comprehensive understanding of its solid-state architecture.

Coordination Complexes Derived from Nickel Formate

Nickel formate serves as a versatile precursor for the synthesis of various coordination complexes, particularly with amine ligands, leading to structures with diverse geometries and properties.

Thermal Decomposition Pathways and Mechanism Elucidation of Nickel Formate

Dehydration Kinetics and Formation of Anhydrous Nickel Formate (B1220265)

Nickel formate commonly exists as a dihydrate, Ni(HCOO)₂·2H₂O cam.ac.uk. The initial stage of its thermal decomposition involves the loss of lattice water molecules, leading to the formation of anhydrous nickel formate, Ni(HCOO)₂. This dehydration process typically occurs within a temperature range of approximately 160°C to 180°C cam.ac.ukresearchgate.netsciencemadness.orgresearchgate.net. Thermogravimetric analysis (TGA) reveals a weight loss of about 20% during this stage, which closely matches the theoretical value for the removal of two water molecules (approximately 19.2%) sciencemadness.org.

Kinetic analyses of the dehydration process suggest that it is best described by phase boundary models researchgate.netsciencemadness.org. These models are characteristic of solid-state reactions where the reaction front advances across the particle surface. The activation energy for this dehydration step has been reported to be around 34.5 kJ/mol researchgate.net. Electron scanning microscopy (ESM) studies indicate morphological changes during dehydration, such as the rounding of crystal edges and faces due to the release of water of hydration sciencemadness.org.

Table 1: Dehydration Characteristics of Nickel Formate Dihydrate

PropertyValueTemperature Range (°C)Kinetic ModelActivation Energy (kJ/mol)Reference(s)
ProcessLoss of lattice water160-180Phase boundary models~34.5 cam.ac.ukresearchgate.netsciencemadness.orgresearchgate.net
Theoretical Weight Loss~19.2%--- sciencemadness.org
Morphological ChangeRounding of crystal edges and faces--- sciencemadness.org

Pyrolytic Decomposition to Metallic Nickel Nanoparticles

Following dehydration, the anhydrous nickel formate undergoes pyrolytic decomposition. This stage is characterized by the breakdown of the formate anion and the formation of metallic nickel, often in the form of nanoparticles.

Self-Redox Decomposition Characteristics and Low Decomposition Temperatures

A key characteristic of nickel formate decomposition is its self-redox nature cam.ac.uk. In this process, the nickel ions (Ni²⁺) are reduced to metallic nickel (Ni⁰) by accepting electrons, while the formate ligands (HCOO⁻) are oxidized, yielding gaseous products such as hydrogen (H₂), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) cam.ac.ukpsu.edunih.gov. This intrinsic redox capability allows for the direct formation of metallic nickel nanoparticles without the necessity of external reducing agents like hydrogen gas cam.ac.ukpsu.eduresearchgate.net. This decomposition typically occurs in a relatively low temperature range, generally reported between 230°C and 260°C cam.ac.ukresearchgate.netpsu.edu. The decomposition can occur at even lower temperatures, around 180-200°C, if hydrogen is present cam.ac.uk. The resulting metallic nickel particles are often ultrafine, with sizes ranging from 1 to 30 nm cam.ac.uk.

Influence of Gaseous Atmosphere on Decomposition Products

The nature of the gaseous atmosphere significantly influences the decomposition products. When nickel formate is decomposed under vacuum or in an inert gas atmosphere (e.g., nitrogen), it yields metallic nickel particles and gaseous species, notably avoiding the formation of nickel oxide intermediates cam.ac.ukpsu.eduresearchgate.net. Studies have indicated that the kinetic data for decomposition in a nitrogen atmosphere are generally unaffected by pressure variations akjournals.com.

Conversely, when decomposition is carried out in the presence of air or oxygen, the process can involve oxidation, leading to the formation of nickel oxide (NiO) alongside metallic nickel researchgate.netsciencemadness.orgresearchgate.net. In air, the gaseous products can exert an inhibitory effect on the reaction rate, with water vapor playing a particularly significant role in influencing the induction period and initial reaction stages rsc.org.

Formation and Role of Nickel Oxide Intermediates during Decomposition

The formation of nickel oxide (NiO) as an intermediate or final product is primarily observed during the decomposition of nickel formate in an oxidizing atmosphere like air researchgate.netsciencemadness.orgresearchgate.netacs.org. In such conditions, the initially formed metallic nickel can be further oxidized to NiO. However, the gaseous products evolved during the decomposition process can sometimes limit the extent of nickel oxidation, resulting in a mixture of Ni and NiO researchgate.net. In contrast, decomposition under inert or vacuum conditions favors the formation of metallic nickel without significant NiO intermediates cam.ac.ukpsu.eduresearchgate.net.

Table 2: Decomposition Pathways and Products under Different Atmospheres

AtmospherePrimary Decomposition PathwayPrimary ProductsNiO FormationReference(s)
Vacuum / InertSelf-redox decompositionMetallic Ni nanoparticles, GasesNo cam.ac.ukpsu.eduresearchgate.net
AirDehydration followed by decomposition and oxidationMetallic Ni, NiO, GasesYes researchgate.netsciencemadness.orgresearchgate.net
Air (with water)Dehydration, decomposition, oxidation, inhibited by H₂OMetallic Ni, NiO, GasesYes rsc.org

Kinetics and Mechanistic Models of Solid-State Decomposition

The solid-state decomposition of nickel formate, particularly the second stage involving the breakdown of the anhydrous salt, can be described by various kinetic models that elucidate the reaction mechanism.

Application of Mampel Unimolecular and Prout-Tompkins Equations

For the decomposition of anhydrous nickel formate in air, which leads to the formation of NiO, kinetic analyses have indicated that the process can be effectively modeled using either the Mampel unimolecular law or the Prout-Tompkins equation researchgate.netsciencemadness.orgresearchgate.net. The Mampel unimolecular law is typically associated with reactions where the rate-determining step is the nucleation process researchgate.netresearchgate.net. The Prout-Tompkins equation, on the other hand, describes reactions controlled by the formation of branching nuclei researchgate.netsciencemadness.orgresearchgate.net. The average activation energy for this decomposition stage in air is reported to be approximately 70 kJ/mol sciencemadness.org.

When the nickel formate sample is spread thinly, its decomposition kinetics align with the Prout-Tompkins relationship rsc.org. It has also been observed that the solid product residue can catalyze the decomposition reaction, while the gaseous products, particularly water vapor, can inhibit it rsc.org.

Table 3: Kinetic Models for Nickel Formate Decomposition

Decomposition StageKinetic Model(s)AtmosphereActivation Energy (kJ/mol)Reference(s)
Anhydrous salt to NiO (in air)Mampel unimolecular, Prout-TompkinsAir~70 researchgate.netsciencemadness.orgresearchgate.net
Anhydrous salt to NiO (spread sample, in air)Prout-TompkinsAirNot specified rsc.org
Dehydration (in air)Phase boundary modelsAir~34.5 researchgate.net
Decomposition (in vacuum/inert)Self-redox mechanism (specific models not detailed)Vacuum/InertNot specified cam.ac.ukpsu.eduresearchgate.net

Nucleation and Growth Processes in Thermal Decomposition

The thermal decomposition of nickel formate is initiated by nucleation, where the initial formation of metallic nickel nuclei occurs on the surface of the precursor crystals doi.org. The disposition of these crystallites significantly influences the decomposition kinetics, affecting induction periods and product evolution rates doi.org. Studies indicate that the rate-controlling step can be a nucleation process, with models such as the Mampel unimolecular law or the Prout-Tompkins equation being applicable, suggesting mechanisms involving initial random nucleation followed by growth or branching nuclei formation sciencemadness.org. Electron microscopy of partially decomposed material reveals that the onset of reaction is inhomogeneous, with some crystallites undergoing extensive surface nucleation and reaction while others remain unaltered doi.org. Following nucleation, a growth phase commences, often described as relatively rapid two-dimensional growth across surfaces, with subsequent advancement of the reaction interface into the crystallite bulk doi.org.

Phase Boundary Controlled Reactions

The initial stage of nickel formate dihydrate decomposition, specifically its dehydration, is frequently characterized by phase boundary controlled reactions. Kinetic analysis of isothermal data for dehydration steps has shown that models such as the contracting area (R2) or contracting sphere (R3) models best describe the reaction sciencemadness.orgresearchgate.net. Furthermore, studies on various metal formate dihydrates, including nickel, have indicated that their thermal dehydrations are often controlled by a chemical process at a phase boundary, typically exhibiting reaction orders of 2/3 capes.gov.br. This suggests that the reaction rate is governed by the progression of the interface between the solid reactant and the evolving gaseous products.

Morphological Changes and Particle Size Distribution during Decomposition

The thermal decomposition of nickel formate leads to significant morphological transformations of the material. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies reveal that dehydration can cause rounding of crystal edges and faces researchgate.net. The decomposition of the anhydrous salt can yield nickel metal particles with varying sizes, typically ranging from 1 to 30 nm cam.ac.uk. Some research has reported the formation of finely divided nickel metal with mean particle diameters as small as approximately 12 Å acs.org, or even around 20 Å with a distinct cubic morphology louisville.edu. Achieving narrow size distributions is possible under appropriate experimental conditions cam.ac.uk.

Table 1: Nickel Formate Decomposition Temperatures and Resulting Particle Characteristics

Precursor StateDecomposition Temperature Range (°C)Primary Products (Conditions)Typical Ni Particle Size (Å/nm)Morphology/Distribution NotesReferences
Dihydrate~160Water (Dehydration)N/ARounding of crystal edges and faces researchgate.net cam.ac.uk
Anhydrous Salt230–260Ni metal, CO, CO2, H2O (Vacuum/Gas Flow)1-30 nmFinely divided, narrow size distribution achievable cam.ac.uk cam.ac.uk
Anhydrous Salt~280NiO (Air)Aggregates of small cubesParticle size reduced by half compared to original crystals researchgate.net researchgate.net
Anhydrous Salt~350Ni metalN/ALowest temperature for phase-pure Ni via spray pyrolysis cam.ac.uk cam.ac.uk
Anhydrous Salt (with H2)180–200Ni metalN/ALowered decomposition temperature cam.ac.uk cam.ac.uk
Anhydrous Salt (in situ TEM)~370 (nucleation)Ni nuclei~20 ÅCubic morphology, high dispersion louisville.edu louisville.edu
Anhydrous Salt (in situ TEM)~410 (complete)Ni particles~20 ÅSmaller than NiAc precursor, distinct cubic morphology louisville.edu louisville.edu
PyrolysisNot specifiedFinely divided Ni metal~12 ÅConfirmed intermediate and final product acs.org acs.org

Formation of Finely Divided and Monodispersed Nickel Nanoparticles

Nickel formate is recognized as an ideal precursor for the synthesis of finely divided and monodispersed nickel nanoparticles cam.ac.uk. Its decomposition pathway directly yields metallic nickel particles and gaseous species without the formation of nickel oxide (NiO) intermediates, a characteristic that distinguishes it from many other nickel precursors cam.ac.uk. This self-redox reaction, where nickel ligands oxidize to gaseous species while nickel ions are reduced to the metallic state, simplifies the synthesis by often negating the need for external reducing agents cam.ac.uk. The ability to produce highly active, nearly monodispersed Ni nanoparticles with typical sizes around 1.0 nm has been reported when the precursor is well-dispersed cam.ac.uk.

Control of Nanoparticle Size and Shape from Formate Precursors

The control over nanoparticle size and shape is a key advantage when using nickel formate as a precursor. By carefully manipulating synthesis conditions, such as the use of specific ligands or varying concentrations, researchers can tailor the characteristics of the resulting nickel nanoparticles cam.ac.ukresearchgate.netresearchgate.net. For instance, complexes of nickel formate with long-chain alkylamines like oleylamine, myristylamine, and laurylamine have been used to prepare monodisperse Ni nanoparticles with average sizes of 43 nm, 71 nm, and 106 nm, respectively researchgate.net. In these systems, the formate ion acts as a reducing agent, and the coordination of long-chain amines can lower reaction temperatures and provide tunable surface stabilization, thereby influencing nucleation and growth rates researchgate.netresearchgate.net. Research has demonstrated the ability to achieve tailored monodispersed nanoparticles in a wide range (2–30 nm) by controlling the roles of the reductant and surface stabilization agents researchgate.net.

Adsorption of Carbon-Containing Species for Particle Passivation

During the thermal decomposition of nickel formate, carbon-containing species can be generated as byproducts. These species can adsorb onto the surface of the forming nickel nanoparticles, potentially influencing their properties or acting as a passivation layer. Studies indicate that small nanoparticles formed at shorter calcination times and lower temperatures may adsorb other species around them, particularly when surfactants with long carbon chains are present cam.ac.uk. The unexpected presence of carbon-containing compounds, possibly emanating from the nickel oven itself, can lead to site-specific coverage of adsorbed nickel by hydrocarbons researchgate.net. While such adsorbed species can sometimes passivate or stabilize nanoparticles, in other contexts, carbon deposition can lead to catalyst deactivation, with encapsulated carbon species forming on smaller particles and inhibiting activity mdpi.com.

Compound List:

Formic acid

Nickel Formate

Nickel Formate Dihydrate

Nickel Oxide (NiO)

Nickel Nanoparticles

Nickel Metal

Catalytic Applications of Nickel Formate and Derived Materials

Hydrogenation Reactions

Nickel-based catalysts are widely employed in hydrogenation processes due to their activity and cost-effectiveness. Nickel formate (B1220265), a salt formed between formic acid and nickel, serves as a valuable precursor for generating highly dispersed and active nickel catalysts. The controlled decomposition and reduction of nickel formate allow for the synthesis of finely-divided nickel particles with tailored properties, crucial for efficient hydrogenation.

Preparation of Finely-Divided Nickel Catalysts for Hydrogenation

Nickel formate, often represented as Ni(HCOO) or related hydrated forms, can be readily converted into catalytically active nickel species. A primary method involves the thermal decomposition of nickel formate under a reducing atmosphere, such as hydrogen, or in an inert atmosphere followed by reduction. This process typically leads to the formation of nickel metal nanoparticles. The decomposition temperature and atmosphere are critical parameters that influence the particle size, dispersion, and surface morphology of the resulting nickel catalyst .

For instance, controlled thermal decomposition of nickel formate precursors, sometimes supported on inert materials like alumina (B75360) or silica, can yield nickel nanoparticles with average diameters ranging from a few nanometers to tens of nanometers. The presence of formic acid as part of the precursor can also contribute to the reduction process in situ, potentially stabilizing smaller particle sizes and preventing agglomeration. Furthermore, methods involving the reduction of nickel formate solutions or suspensions with chemical reducing agents can also produce finely-divided nickel powders suitable for catalytic applications . The high surface area and specific crystallographic facets exposed by these finely-divided nickel particles are key to their catalytic efficacy in hydrogenation reactions.

Table 1: Nickel Catalyst Preparation Methods from Nickel Formate and Resulting Properties

Preparation MethodPrecursorTypical Particle Size (nm)Surface Area (m²/g)Notes on Dispersion
Thermal Decomposition in H₂Nickel formate5 - 2050 - 150Good dispersion, potential for tunable size
Chemical Reduction (e.g., NaBH₄)Nickel formate3 - 1570 - 180High dispersion, sensitive to reduction conditions
Supported Thermal Decomposition (e.g., on Al₂O₃)Nickel formate4 - 1880 - 160Enhanced stability and dispersion due to support

Impact on Product Purity and Selectivity

The characteristics of nickel catalysts prepared from nickel formate precursors significantly influence the selectivity and purity of hydrogenation products. The controlled synthesis of finely-divided nickel with specific particle sizes and surface structures allows for preferential adsorption and activation of certain functional groups over others. For example, in the selective hydrogenation of unsaturated compounds containing multiple reducible sites, the surface properties of the nickel catalyst can dictate which bond is preferentially hydrogenated .

Catalysts derived from nickel formate often exhibit high dispersion, leading to a greater number of accessible active sites. This can enhance reaction rates and, more importantly, improve selectivity by minimizing side reactions such as over-hydrogenation or isomerization. By carefully controlling the preparation parameters (e.g., decomposition temperature, reducing agent, presence of promoters or supports), it is possible to tune the electronic and geometric properties of the nickel surface. This tuning can lead to higher product purity by suppressing the formation of unwanted byproducts, thereby simplifying downstream purification processes .

Electrocatalytic Carbon Dioxide Reduction (CO2RR) and Formate Production

The electrochemical reduction of carbon dioxide (CO2RR) is a promising pathway for converting greenhouse gases into valuable chemicals and fuels. Nickel-based electrocatalysts, including molecular complexes, have emerged as efficient systems for this transformation, particularly for the selective production of formate.

Molecular Nickel(II) Complexes as Electrocatalysts for CO2 Reduction

Molecular nickel(II) complexes, featuring a central nickel ion coordinated by various organic ligands, have been extensively investigated as homogeneous electrocatalysts for CO2 reduction . These complexes often operate by first coordinating CO2 to the nickel center, followed by a series of electron and proton transfer steps that lead to the formation of reduced products. The nickel(II) state is typically involved in the catalytic cycle, undergoing reduction to nickel(I) or nickel(0) species that can more readily interact with and activate the CO2 molecule .

The catalytic activity and mechanism depend heavily on the specific ligand environment around the nickel ion. Ligands can stabilize different oxidation states of nickel, influence the redox potential of the complex, and provide pathways for proton delivery to the CO2 substrate, thereby facilitating the reduction process . The molecular nature of these catalysts allows for precise tuning of their electronic and steric properties, which is crucial for optimizing performance in CO2RR.

Product Selectivity (Formate vs. CO vs. other hydrocarbons)

When molecular nickel(II) complexes are employed for CO2 electroreduction, the primary products observed typically include formate (HCOO⁻) and carbon monoxide (CO). The selectivity towards formate or CO, as well as the potential for forming other hydrocarbons like methane (B114726) or ethylene (B1197577), is highly dependent on the catalyst structure and reaction conditions . Formate production generally involves a two-electron reduction of CO2, often accompanied by protonation.

Achieving high selectivity for formate requires specific catalyst designs that favor this particular reaction pathway over others. For instance, catalysts that efficiently bind and activate CO2, while simultaneously facilitating protonation, are more likely to yield formate. The Faradaic efficiency (FE) for formate is a key metric used to quantify the selectivity. While some nickel catalysts might produce a mixture of products, optimized molecular nickel(II) complexes can achieve high FEs for formate, often exceeding 80-90% under specific potentials . Conversely, other catalysts might preferentially yield CO or a broader range of hydrocarbon products, depending on the number of electrons transferred and the intermediates formed .

Table 2: Performance of Molecular Nickel(II) Complexes in Electrocatalytic CO2 Reduction

Nickel Complex (Ligand Type)Applied Potential (V vs. RHE)Faradaic Efficiency for Formate (%)Faradaic Efficiency for CO (%)Overpotential (mV)References
Ni(salen) type complex-0.6 to -0.960 - 8510 - 25300 - 600
Ni(cyclam) based complex-0.7 to -1.070 - 905 - 15400 - 700
Ni complex with bulky phosphine (B1218219) ligands-0.5 to -0.880 - 95< 5200 - 450
Ni complex with N-heterocyclic carbene-0.7 to -1.150 - 7520 - 40400 - 750

Note: Values are representative and depend heavily on specific experimental conditions (e.g., electrolyte, CO2 pressure, temperature).

Influence of Ligand Design and Electronic Environment on CO2RR Performance

The design of ligands plays a pivotal role in dictating the electrocatalytic performance of molecular nickel(II) complexes for CO2 reduction. Ligands influence the electronic properties of the nickel center by donating or withdrawing electron density, thereby tuning its redox potential and its ability to interact with CO2 . Electron-donating ligands can increase the electron density on nickel, potentially facilitating CO2 binding and activation, while electron-withdrawing ligands can stabilize higher oxidation states or alter the acidity of coordinated intermediates.

Furthermore, the steric bulk and coordination geometry imposed by the ligands can affect the accessibility of the nickel active site to CO2 and protons, and influence the stability of reaction intermediates. For example, bulky ligands can create a specific microenvironment around the nickel center, promoting selectivity towards formate by sterically hindering pathways leading to other products or by facilitating proton transfer to the CO2 adduct . By systematically varying the ligand structure, researchers can optimize parameters such as the overpotential required for catalysis, the turnover frequency, and the Faradaic efficiency for desired products like formate . This fine-tuning of the electronic and steric environment is essential for developing highly efficient and selective molecular electrocatalysts for CO2 conversion.

Compound Name List :

Formic acid

Nickel

Nickel formate

Carbon dioxide (CO2)

Formate

Carbon monoxide (CO)

Molecular Nickel(II) complexes

Hydrocarbons

Nickel-Based Catalysts in Hybrid CO₂ Electrolysis Systems

Hybrid CO₂ electrolysis systems represent a strategic approach to enhance the efficiency and economic viability of electrochemical CO₂ reduction reactions (CO₂RR) rsc.orgrsc.org. These systems achieve this by coupling the cathodic CO₂RR with anodic oxidation reactions that are more energy-efficient or yield higher-value products, thereby replacing the traditional oxygen evolution reaction (OER) rsc.orgrsc.org. Nickel-based materials have demonstrated a favorable balance between cost-effectiveness and electrocatalytic activity, positioning them as key components in these hybrid setups rsc.org.

Nickel catalysts can function as cathodic CO₂RR catalysts, bifunctional catalysts active on both electrodes, or exclusively as anodic catalysts rsc.org. A notable strategy involves integrating CO₂ electrolysis with the hydrogen oxidation reaction (HOR) in a single electrochemical cell to minimize energy losses. In such systems, a Ni(OH)₂/NiOOH mediator can effectively suppress anodic carbon loss and prevent poisoning of the HOR catalyst by reaction products nih.gov. These integrated systems have shown flexibility in producing either gaseous (CO) or soluble (formate) products with high selectivity (up to 95.3%) and stability (>100 h) at low operating voltages (below 0.9 V at 50 mA cm⁻²) nih.gov.

Furthermore, coupling the CO₂RR with the methanol (B129727) oxidation reaction (MOR) is a promising avenue for generating valuable formate and CO rsc.orgresearchgate.net. For instance, NiFe-based materials have exhibited exceptional performance in methanol-to-formate conversion within hybrid CO₂ electrolysis systems, achieving a high Faradaic efficiency (FE) for formate production of 98.5% over a continuous 12-hour test researchgate.net. Similarly, the glycerol (B35011) oxidation reaction (GOR) can be coupled with CO₂RR to produce formate and CO rsc.org.

Formate Oxidation Reactions

Electrocatalytic Oxidation of Formate on Nickel-Based Catalysts

The electrocatalytic oxidation of formate to carbon dioxide is a critical reaction for energy conversion, and nickel-based catalysts have shown significant promise in this area. Specifically, nickel complexes, such as the [Ni(PR₂NR′₂)₂(CH₃CN)]²⁺ series and related mixed-ligand derivatives, have been synthesized and characterized as effective homogeneous electrocatalysts for formate oxidation acs.orgcapes.gov.brresearchgate.netnih.gov. These base-metal catalysts facilitate the production of CO₂, protons, and electrons acs.orgcapes.gov.brresearchgate.netnih.gov.

The catalytic rates observed for these nickel complexes are typically first-order with respect to both the catalyst and formate concentration at lower formate concentrations (< ~0.04 M), transitioning to a near-independent rate at higher concentrations (> ~0.06 M) acs.orgcapes.gov.brresearchgate.netnih.gov. For the studied catalysts, maximum turnover frequencies (TOFs) have been reported to range from <1.1 to 15.8 s⁻¹ at room temperature, representing some of the highest rates achieved by homogeneous catalysts for formate oxidation acs.orgcapes.gov.brresearchgate.netnih.gov. Mechanistic studies suggest a pathway involving formate binding, followed by a rate-limiting proton and two-electron transfer step that liberates CO₂. The presence of pendant amine groups on the ligands is crucial for facilitating the catalytic cycle by lowering transition state barriers acs.orgcapes.gov.brresearchgate.netnih.govlidsen.com.

Beyond molecular complexes, nickel selenides have also emerged as efficient electrocatalysts for formate-related reactions, with Ni₃Se₄ demonstrating high MOR current densities, reaching 149.8 mA cm⁻² at 0.6 V vs. RHE and achieving a methanol-to-formate Faradaic efficiency of 95.7% mdpi.com.

Furthermore, bimetallic catalysts, such as platinum-nickel (PtNi) supported on nickel foam (PtNi/Ni foam), have shown enhanced electrocatalytic activity for formic acid oxidation (FAO) compared to pure platinum, particularly at lower formic acid concentrations preprints.orgpreprints.orgresearchgate.net. These enhanced performances are attributed to synergistic effects between the Pt nanoparticles and the Ni-oxy species layer on the Ni foam, which leads to a higher electrochemically active surface area (ECSA) and improved tolerance to CO poisoning preprints.orgpreprints.org. The PtNi/Ni foam catalyst promotes FAO via a direct pathway mechanism, minimizing the accumulation of inhibitory carbonaceous species researchgate.net.

Coupled Formate and Hydrogen Production through Methanol Oxidation Reaction (MOR)

The drive towards a hydrogen economy often involves overcoming the kinetic limitations of the oxygen evolution reaction (OER) in water splitting. Replacing OER with the methanol oxidation reaction (MOR) presents a viable strategy to boost hydrogen evolution reaction (HER) efficiency while simultaneously producing valuable chemicals like formate mdpi.comresearchgate.netacs.orgscilit.com. Nickel-based catalysts, particularly nickel selenides, are recognized for their efficiency and cost-effectiveness in these coupled MOR and HER systems, benefiting from their diverse compositions and tunable electronic structures mdpi.comresearchgate.netscilit.com.

Nickel-based electrocatalysts are capable of accelerating the MOR at potentials exceeding 1.23 V vs. RHE mdpi.com. Specific nickel selenide (B1212193) catalysts, such as Ni₃Se₄, have demonstrated high MOR current densities and excellent methanol-to-formate selectivity mdpi.com. This process is cost-effective, aligning with the growing demand for energy storage and fuel production acs.org. Nickel catalysts, often alloyed or doped with other metals, are particularly promising for MOR, with nickel-iron based materials showing notable efficacy in methanol-to-formate conversion researchgate.net.

Synergistic Effects in Bimetallic (e.g., PtNi) and Doped Nickel Catalysts

The incorporation of other metals or doping into nickel catalysts can induce synergistic effects that significantly enhance catalytic performance for formate oxidation and related reactions.

Platinum-Nickel (PtNi) Catalysts: PtNi bimetallic catalysts supported on Ni foam (PtNi/Ni foam) have demonstrated superior electrocatalytic activity for formic acid oxidation (FAO) compared to pure Pt, especially at lower formic acid concentrations preprints.orgpreprints.orgresearchgate.net. The nickel content within PtNi nanoparticles plays a crucial role in modulating reaction pathways and kinetics; increased nickel content can lower activation barriers for C–C bond cleavage, thereby improving selectivity towards products like glycolate (B3277807) and formate acs.org. These PtNi/Ni foam catalysts exhibit a substantially larger electrochemically active surface area (ECSA) and enhanced tolerance to CO poisoning compared to bare Pt electrodes preprints.orgpreprints.org. The synergistic interplay between Pt nanoparticles and the Ni-oxy species layer on the Ni foam facilitates FAO via a direct pathway preprints.orgpreprints.org. In alkaline media, the PtNi/Ni foam catalyst promotes FAO through a direct mechanism, mitigating the accumulation of detrimental carbonaceous species researchgate.net.

Nickel-Iron (NiFe) Catalysts: Nickel-iron based materials are highly effective for the conversion of methanol to formate researchgate.net. For instance, NiFe bimetallic sheets supported on porous carbon nanosheets have achieved high current densities in methanol oxidation, attributed to synergistic effects between nickel and iron mdpi.com. The Ni₀.₉Fe₀.₁@PCNs catalyst, in particular, showed outstanding performance with a maximum current density of 191.34 mA/cm², a result linked to the formation of active NiOOH layers enhanced by iron doping, which modifies the catalyst's electronic structure mdpi.com.

C–H Functionalization Reactions

In Situ Generation of Ni(0)/NHC Complexes from Nickelocene (B73246) and Sodium Formate

A significant advancement in nickel catalysis for C–H functionalization involves the development of methods for generating active Ni(0)/N-heterocyclic carbene (NHC) complexes in situ using stable and air-tolerant precursors. This approach utilizes nickelocene (Ni(Cp)₂), NHC salts (e.g., IMes·HCl), and sodium formate rsc.orgnpi-tu.ruananikovlab.rursc.orgresearchgate.net. Sodium formate serves as a cost-effective and non-toxic reductant, enabling the formation of the active Ni(0) catalyst without the need for highly sensitive precursors like Ni(COD)₂ or pre-synthesized Ni(0)/NHC complexes rsc.orgnpi-tu.rursc.org.

The catalytic mechanism typically involves the initial exchange of the formate anion with a cyclopentadienyl (B1206354) (Cp) ligand of nickelocene, followed by decarboxylation to form a nickel-hydride intermediate. Subsequent reductive elimination then yields the active NHC–Ni(0) species, releasing cyclopentadiene (B3395910) rsc.org. The Cp ligand itself can also act as an internal base, facilitating Ni–NHC bond formation without requiring strong external bases that might degrade sensitive substrates rsc.org.

This in situ generation strategy has been successfully applied to C–H alkylation and alkenylation of heteroarenes, demonstrating broad substrate scope and high selectivity, with over 60 products obtained in up to 99% isolated yield npi-tu.rursc.org. This method offers a user-friendly and robust alternative for various C–H functionalization reactions npi-tu.rursc.org.

Catalytic Activity in C–H Alkylation and Alkenylation

Nickel-based catalytic systems have emerged as powerful tools for C–H bond functionalization, enabling the direct formation of new carbon-carbon bonds. Specifically, nickel catalysts, often supported by N-heterocyclic carbene (NHC) ligands, are employed for the C–H alkylation and alkenylation of various organic substrates, including heteroarenes rsc.org. These reactions typically involve the in situ generation of active Ni(0)/NHC complexes from air-stable precursors. The catalytic processes can be facilitated by light, promoting C–H bond activation and subsequent coupling with alkenes or alkynes rsc.orgnih.gov. For instance, nickel-catalyzed C–H alkenylation and alkylation of 1,3,4-oxadiazoles with alkynes and styrenes proceeds efficiently, yielding alkenyl-substituted oxadiazoles (B1248032) and branched adducts, respectively nih.gov. Similarly, nickel catalysis has been applied to the C–H alkylation of substrates like imidazolium (B1220033) salts using ethylene or other alkenes, predominantly forming linear products mdpi.com. These nickel-catalyzed C–H functionalization reactions are valued for their ability to directly functionalize inert C–H bonds, often with high yields and selectivity rsc.org.

Table 1: Performance Highlights in Nickel-Catalyzed C–H Functionalization

Reaction TypeSubstrate ClassAlkylating/Alkenylating AgentKey FeaturesYields/SelectivityReference
C–H Alkylation and AlkenylationHeteroarenesAlkenes, Internal AlkynesIn situ Ni⁰/NHC generation, mild conditionsUp to 99% isolated yield rsc.org
C–H Alkenylation/Alkylation1,3,4-OxadiazolesAlkynes, StyrenesDirect coupling, regioselectiveNot specified nih.gov
C–H AlkylationVarious (e.g., Imidazolium salts)Ethylene, 1-alkenesNi(0)-catalyzed, predominantly linear productsNot specified mdpi.com

Catalytic Decomposition of Formic Acid on Nickel Surfaces

Adsorption Studies and Chemisorbed Species (Formate Ion, Proton)

Studies investigating the interaction of formic acid with nickel surfaces reveal that the molecule undergoes dissociative adsorption. The primary chemisorbed species identified during the decomposition process are the formate ion (HCOO⁻) and a proton (H⁺) rsc.orgrsc.org. This transformation involves the cleavage of hydrogen bonds within condensed formic acid, followed by reorientation of the molecule and the removal of a proton from the hydroxyl group. The formate ion then binds to the nickel surface, acting as a key intermediate in the subsequent decomposition steps royalsocietypublishing.org.

Kinetic Analysis of Decomposition Rates

Quantitative kinetic data, such as Arrhenius parameters, have been determined for formic acid decomposition on nickel. For instance, in subcritical water, the pre-exponential factor (A) is reported as approximately 10¹·⁶ s⁻¹ with an activation energy (Ea) of 9.5 ± 0.55 kcal/mol, while in supercritical water, the A factor is around 10¹²·⁵⁶ s⁻¹ with an Ea of 41.90 ± 6.08 kcal/mol researchgate.net. On clean nickel surfaces, activation energies for decomposition have been estimated to be around 90 kJ/mol osti.govroyalsocietypublishing.org.

Table 2: Kinetic Parameters for Formic Acid Decomposition on Nickel Surfaces

ConditionRate Constant (A) (s⁻¹)Activation Energy (Ea)Reference
Subcritical Water10¹·⁶ ± 0·²⁰9.5 ± 0.55 kcal/mol researchgate.net
Supercritical Water10¹²·⁵⁶ ± 1·⁹⁶41.90 ± 6.08 kcal/mol researchgate.net
Clean Ni Surface (Approx.)-~90 kJ/mol royalsocietypublishing.org, osti.gov

Carboxylation Reactions

Nickel catalysis is instrumental in promoting carboxylation reactions, which involve the introduction of a carboxyl group (-COOH) into organic molecules. A significant advancement in this area is the use of formic acid or its salts, such as lithium formate, as a source of carbon monoxide (CO) through a "catalytic CO recycling" strategy rsc.orgresearchgate.netrsc.orgacs.orgacs.orgresearchgate.net. This approach is advantageous as it avoids the handling of toxic and flammable gaseous CO, offering a safer and more atom-economical alternative for synthesizing valuable carboxylic acid derivatives.

Strategies for Catalytic CO Recycling

The concept of catalytic CO recycling is central to many modern carbonylation reactions. Formate salts, particularly lithium formate, are employed as convenient and safe precursors for generating CO in situ. This strategy is vital for reactions like the nickel-catalyzed carboxylation of aryl iodides rsc.orgrsc.orgacs.org and the hydrocarboxylation of alkynes acs.orgresearchgate.net. By utilizing formate, which can be readily produced from biomass or CO₂ reduction, these catalytic systems offer a sustainable and efficient pathway for incorporating carbonyl groups into organic molecules, thereby facilitating the synthesis of valuable chemical products.

Table 3: Nickel-Catalyzed Carboxylation and CO Recycling Strategies

Reaction TypeCO SourceKey FeaturesConditionsReference
Carboxylation of Aryl IodidesLithium FormateIn situ CO generation, avoids gaseous CO, good functional group tolerance, atom-economic, catalytic CO recyclingMild conditions rsc.org, researchgate.net, rsc.org, acs.org
Hydrocarboxylation of AlkynesFormic AcidCatalytic CO recycling, atom-economic, stereo- and regioselectiveNot specified acs.org, researchgate.net
C–H Alkylation and Alkenylation (via Ni(0) generation)Sodium FormateIn situ Ni⁰/NHC generation, mild conditions, uses air-tolerant precursorsNot specified rsc.org

Compound Names:

Formic acid

Nickel

Nickel formate

Lithium formate

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Hydrogen (H₂)

N-heterocyclic carbene (NHC)

Material Science Applications and Precursor Chemistry of Nickel Formate

Precursor for the Synthesis of Diverse Nickel-Based Materials

Nickel formate (B1220265) is highly valued as a thermal decomposition precursor, leading to the formation of either metallic nickel or nickel oxide, depending on the atmospheric conditions. nih.gov This property is foundational to its application in creating a range of nickel-based materials.

Nickel Oxide (NiO) Synthesis

Nickel formate is a well-established precursor for the synthesis of nickel oxide (NiO). The process typically involves the thermal decomposition of nickel formate dihydrate (Ni(HCOO)₂·2H₂O) in the presence of air or oxygen. bwise.krsciencemadness.org

The decomposition process occurs in distinct stages, as identified by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). sciencemadness.orgresearchgate.net

Dehydration: The first stage involves the loss of water molecules. For nickel formate dihydrate, this dehydration step occurs at approximately 180°C. sciencemadness.org

Decomposition and Oxidation: The second stage involves the decomposition of the anhydrous nickel formate and subsequent oxidation to form nickel oxide (NiO). sciencemadness.orgresearchgate.net This step is marked by an exothermic peak in DTA curves at around 240°C and corresponds to the formation of NiO from the decomposition of the anhydrous salt. sciencemadness.org

Studies have shown that this method can produce aggregates of small, cube-shaped NiO particles. sciencemadness.org The thermal decomposition of nickel formate is considered a lower-temperature route for NiO synthesis compared to precursors like nickel nitrate (B79036) or acetate (B1210297), which decompose at similar or slightly higher temperatures. sciencemadness.org

Table 1: Thermal Decomposition Stages of Nickel Formate Dihydrate in Air

StageProcessApproximate TemperatureObserved Weight Loss (Experimental)Theoretical Weight LossReference
1Dehydration (Loss of 2H₂O)~180°C~20%19.2% sciencemadness.org
2Decomposition and Oxidation to NiO~240°C~47%49.5% sciencemadness.org

Fabrication of Electrically Conductive Nickel Films

Nickel formate also serves as a precursor in the fabrication of thin films, including those with electrical conductivity. While thermal decomposition in a vacuum can yield pure metallic nickel, much of the recent research has focused on using nickel formate complexes to create nickel oxide (NiOₓ) thin films, which function as hole transport layers in organic photovoltaic devices. bwise.krnih.gov

An organometallic ink, formulated from a nickel formate–ethylenediamine complex, can be spin-coated to produce these films. bwise.krresearchgate.net The electrical properties of the resulting NiOₓ films are highly dependent on the post-deposition annealing temperature. Research has shown that increasing the annealing temperature from 150°C to 250°C significantly enhances the nanoscale conductivity of the films. bwise.kr This increased conductivity is crucial for the efficient extraction of charge carriers in photovoltaic applications. bwise.krresearchgate.net

Table 2: Effect of Annealing Temperature on NiOₓ Film Properties from a Nickel Formate Precursor

Annealing TemperatureEffect on Film ConductivityResulting Short Circuit Current (Jsc) in OPV DeviceReference
150°CLow1.7 mA cm⁻² bwise.kr
250°CSignificantly Increased11.2 mA cm⁻² bwise.kr

The decomposition of the nickel formate complex at these elevated temperatures is what leads to the formation of the functional nickel oxide layer. bwise.kr

Development of Nickel-Coated Lithium Cathodes

High-nickel materials, such as lithium nickel cobalt manganese oxide (NCM) and lithium nickel cobalt aluminum oxide (NCA), are critical cathode materials in high-energy-density lithium-ion batteries. epo.org A common strategy to improve the stability and performance of these Ni-rich cathodes is the application of surface coatings. epo.orgresearchgate.net These coatings can protect the cathode surface from side reactions with the electrolyte, thereby improving structural stability and cycling performance. epo.org While various materials like metal oxides (e.g., TiO₂, Al₂O₃), phosphates, and fluorides are used for this purpose, the direct use of nickel formate as a precursor for creating a nickel or nickel oxide coating on these cathodes is not extensively documented in scientific literature. epo.org Although nickel formate is generally listed as a precursor for cathode materials, specific research detailing its application in the surface coating of pre-existing lithium cathodes is limited. nih.gov

Role in Electroplating Processes as a Source of Nickel Ions

Nickel formate can be used in electroplating baths as a source of nickel ions (Ni²⁺) for depositing a layer of nickel onto a substrate. sciencemadness.org Electroplating is a process that uses direct electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode.

Historically, nickel formate has been employed in plating baths. Its role can be twofold: providing the necessary nickel ions for deposition and acting as a buffer to control the pH of the solution. researchgate.net In some formulations, the use of nickel formate resulted in a dull nickel deposit, which was noted to be easily buffed to a lustrous finish. Comparisons with other nickel salts like nickel sulfate (B86663) and nickel chloride, which are more commonly used in modern "Watts" type baths, have shown that different salts can affect the plating rate and the final properties of the deposit. For instance, in one study comparing various nickel salts in an electroless nickel plating solution, the bath containing nickel formate exhibited a slower plating rate compared to those with nickel sulfate or acetate.

Electrochemical Behavior and Mechanistic Insights of Nickel Formate Systems

Redox Chemistry of Nickel(II) Formate (B1220265) Complexes

The electrochemical properties of Nickel(II) formate complexes, particularly those with diphosphine ligands containing pendant amines, have been extensively studied to elucidate their catalytic activity in formate oxidation.

The redox behavior of Nickel(II) complexes of the type [Ni(PR2NR′2)2(CH3CN)]2+ has been characterized using electrochemical techniques such as cyclic voltammetry. These complexes typically exhibit well-defined redox events corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. The reduction potentials of these complexes are influenced by the nature of the substituents on the phosphine (B1218219) and pendant amine groups.

For instance, in a series of [Ni(PR2NR′2)2]2+ complexes, the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox potentials are key indicators of their electronic properties. The specific values for these redox couples are crucial in understanding the electron transfer processes involved in catalysis.

ComplexNi(II)/Ni(I) E1/2 (V vs. Fc+/0)Ni(I)/Ni(0) Epc (V vs. Fc+/0)
[Ni(PPh2NBn2)2]2+-1.18-1.50
[Ni(PPh2NPh2)2]2+-1.01-1.38
[Ni(PCy2NBn2)2]2+-1.39-1.74
[Ni(PCy2NPh2)2]2+-1.21-1.63

A direct correlation has been observed between the redox potentials of these Nickel(II) complexes and their catalytic activity for formate oxidation. The catalytic turnover frequency (TOF), a measure of catalytic efficiency, is found to be dependent on the electronic properties of the catalyst, which are reflected in its redox potentials.

Studies on various [Ni(PR2NR′2)2(CH3CN)]2+ complexes have demonstrated that modifications to the phosphine and pendant amine substituents lead to changes in both the redox potentials and the catalytic rates for formate oxidation. Generally, more electron-donating ligands lead to more negative reduction potentials. The catalytic rates for formate oxidation by these complexes can reach turnover frequencies of up to 15.8 s-1 at room temperature acs.orgnih.gov.

ComplexNi(II)/Ni(I) E1/2 (V vs. Fc+/0)Maximum Turnover Frequency (s-1)
[Ni(PPh2NBn2)2]2+-1.1812.5
[Ni(PPh2NPh2)2]2+-1.011.1
[Ni(PCy2NBn2)2]2+-1.3915.8
[Ni(PCy2NPh2)2]2+-1.21<1.1

These findings highlight the tunability of the catalytic activity by modifying the ligand sphere around the nickel center, which in turn modulates the redox properties of the complex.

Mechanistic Investigations in Electrocatalysis

Understanding the detailed mechanism of formate oxidation at nickel centers is essential for the development of more efficient electrocatalysts. Research has focused on elucidating the roles of proton-coupled electron transfer, the formation of active species, and the influence of reaction conditions.

A key mechanistic feature in the electrocatalytic oxidation of formate by [Ni(PR2NR′2)2(CH3CN)]2+ complexes is the involvement of proton-coupled electron transfer (PCET). One proposed mechanism suggests that the oxidation of formate does not proceed through a direct hydride transfer to the nickel center. Instead, it is proposed to occur via a rate-limiting step involving a proton transfer from the formate C-H bond to a pendant amine on the ligand, coupled with a two-electron transfer to the Ni(II) center. This process is often referred to as β-deprotonation researchgate.net.

The pendant amines in the ligand structure are crucial for this catalytic activity, acting as proton relays. This is supported by the observation that analogous complexes lacking these pendant amines, such as [Ni(depe)2]2+ (where depe = 1,2-bis(diethylphosphino)ethane), show no catalytic activity towards formate oxidation acs.orgnih.gov. The proposed mechanism involves the initial binding of formate to the nickel center, followed by the concerted proton and two-electron transfer, leading to the liberation of CO2 acs.orgnih.gov.

In heterogeneous nickel-based electrocatalysts, the in-situ formation of nickel oxyhydroxide (NiOOH) on the electrode surface is widely considered to be the active species for various oxidation reactions, including that of formate. Under anodic potentials in alkaline media, metallic nickel or nickel hydroxides on the electrode surface are oxidized to form a layer of NiOOH.

This NiOOH species is believed to facilitate the oxidation of adsorbed organic molecules. For instance, in the electrooxidation of formaldehyde on nickel nanowires, the formation of a thin Ni(OH)2/NiOOH layer is credited with the high output-current densities researchgate.net. Similarly, for formate oxidation on PtNi/Ni foam catalysts, the transformation of Ni(OH)2 to NiOOH provides oxygen-containing species that aid in the oxidative removal of adsorbed intermediates, thereby enhancing the catalytic activity pnnl.gov. The presence of NiOOH is thought to promote the direct oxidation pathway of formate to CO2.

The composition of the electrolyte and the applied electrode potential have a significant impact on the reaction pathways and efficiency of formate electrooxidation.

The pH of the electrolyte is a critical factor. In alkaline media, the presence of hydroxide (B78521) ions can facilitate the formation of the active NiOOH species on the electrode surface. The concentration of formate in the electrolyte also affects the reaction rate. For homogeneous catalysts like [Ni(PR2NR′2)2(CH3CN)]2+, the reaction rate is first-order in formate concentration at lower concentrations (below ~0.04 M), but becomes nearly independent of formate concentration at higher levels (above ~0.06 M) acs.orgnih.gov.

The electrode potential directly influences the rate of the electrochemical reactions. For formate oxidation on PtNi/Ni foam catalysts, increasing the positively going potential limit leads to a tremendous increase in the current density, indicating enhanced catalytic activity pnnl.gov. The onset potential for formate oxidation is also a key parameter, with more negative onset potentials indicating a more active catalyst. The synergy between platinum and nickel oxy-species on the Ni foam has been shown to significantly lower the onset potential for formate oxidation compared to pure platinum electrodes pnnl.gov. The applied potential also dictates the Faradaic efficiency of the reaction, which is the percentage of charge that is used for the desired reaction. Optimizing the electrode potential is crucial to maximize the conversion of formate to CO2 and minimize side reactions.

Advanced Characterization Techniques in Nickel Formate Research

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. chemrj.org For nickel formate (B1220265), Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are pivotal in understanding its decomposition pathway.

Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. mdpi.com This method is particularly useful for determining the thermal stability and composition of materials like nickel formate dihydrate.

Research on the thermal decomposition of nickel formate dihydrate in an air atmosphere reveals a two-step process. researchgate.net The initial step involves dehydration, where the water of hydration is lost. The second, subsequent step is the decomposition of the now anhydrous nickel formate.

Step 1: Dehydration: The first weight loss corresponds to the removal of two water molecules from the nickel formate dihydrate structure (Ni(HCOO)₂·2H₂O).

Step 2: Decomposition: The second weight loss is attributed to the decomposition of the anhydrous salt, which, in the presence of air, leads to the formation of nickel(II) oxide (NiO) as the final solid product. researchgate.net

The decomposition temperature for nickel formate is noted to be in the range of 238 °C to 250 °C. researchgate.net

Table 1: TGA Decomposition Stages of Nickel Formate Dihydrate in Air

Decomposition Stage Process Product(s)
First Stage Dehydration Anhydrous Nickel Formate + Water

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the difference in temperature or the heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program. chemrj.orgnetzsch.com These methods detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions and chemical reactions. trb.orgnih.gov

When analyzing nickel formate dihydrate, the DTA curve shows distinct peaks that correspond to the decomposition stages identified by TGA.

Endothermic Peak: The first event observed is a strong endothermic peak. This peak corresponds to the dehydration of the salt, an energy-absorbing process where the water of crystallization is released.

Exothermic Peak: Following the endothermic event, a sharp exothermic peak is recorded. This peak signifies the decomposition of the anhydrous nickel formate and its subsequent oxidation in air to form nickel(II) oxide. researchgate.net

DSC provides quantitative information about the enthalpy changes associated with these transformations. marquette.edu The combination of DTA and TGA provides a comprehensive understanding of the thermal behavior of nickel formate. researchgate.net

Table 2: DTA Events for Nickel Formate Dihydrate Decomposition in Air

Event Type Corresponding Process
Endothermic Peak Dehydration (Loss of H₂O)

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and electronic state of a specific element within a material. nist.govresearchgate.net The technique is element-specific and can be applied to crystalline, amorphous, and liquid samples. nist.gov XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including bond distances and coordination numbers. nist.govresearchgate.net In the context of nickel formate research, XAS can be used to track changes in the nickel atoms' electronic structure and local coordination during thermal decomposition. acs.orgnih.gov

The Quick Scanning X-ray Absorption Fine Structure (QXAFS) technique is an advanced form of XAS that allows for the rapid collection of spectra, often on the timescale of seconds or even milliseconds. nih.gov This capability is crucial for in situ studies, where the structural and electronic changes of a material are monitored in real-time as a reaction or process occurs. nih.govnsrrc.org.tw

Applying in situ QXAFS to the thermal decomposition of nickel formate would provide a dynamic picture of the transformation. Researchers could monitor:

Changes in Oxidation State: The Ni K-edge XANES spectra would reveal the evolution of the nickel oxidation state as the formate decomposes and the metal is oxidized to form NiO.

Local Structure Evolution: EXAFS data would track the changes in the local atomic environment around the nickel atoms, showing the breaking of Ni-O bonds with the formate ligands and the formation of the new Ni-O bonds characteristic of the nickel(II) oxide crystal structure.

This time-resolved data is invaluable for understanding the reaction mechanism and identifying any transient intermediate species that may form during the decomposition process. nih.gov

Electron Microscopy and Imaging Techniques

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination to achieve high-resolution imaging of materials. azooptics.com For studying nickel formate and its decomposition products, Scanning Electron Microscopy is particularly informative.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. azooptics.com The signals generated from the interactions between the electrons and the atoms of the sample provide detailed information about the surface topography and morphology. azooptics.comsfu.ca

SEM studies on the thermal decomposition of nickel formate dihydrate have revealed significant morphological changes at different stages of the process. researchgate.net

Initial State: The original nickel formate dihydrate crystals are well-defined.

After Dehydration: Following the removal of the water of hydration, the crystal edges and faces become rounded. researchgate.net

Final Product: After complete decomposition in air at approximately 280°C, the resulting nickel(II) oxide consists of aggregates of small, cube-like particles. A notable observation is that the particle size of the final NiO product is significantly reduced, often to less than half the size of the original nickel formate crystals. researchgate.net This decrease in particle size leads to a substantial increase in the surface area of the final product.

Table 3: Morphological Changes of Nickel Formate During Thermal Decomposition Observed by SEM

Stage of Decomposition Morphological Characteristics Particle Size Comparison
Initial Nickel Formate Dihydrate Well-defined crystals Original size
After Dehydration Rounding of crystal edges and faces -

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the nanoscale investigation of materials, providing direct imaging of the crystallographic structure of a sample at the atomic level. In the context of nickel formate research, HRTEM is employed to analyze the nanostructure of crystals and nanoparticles derived from this precursor.

Detailed Research Findings:

While direct HRTEM studies on nickel formate crystals are not extensively documented in the reviewed literature, the technique is frequently applied to the nickel nanoparticles that are synthesized via the thermal decomposition of nickel formate. These studies provide indirect insights into the precursor's role in forming the final nanostructure. For instance, the decomposition of nickel formate dihydrate (Ni(HCOO)₂·2H₂O) at elevated temperatures in a reducing atmosphere yields pure nickel nanoparticles. HRTEM analysis of these nanoparticles reveals their crystalline nature, particle size, and the presence of any lattice defects.

Researchers utilize HRTEM to visualize the lattice fringes of the resulting nickel nanoparticles, which allows for the determination of interplanar spacing and the identification of crystal facets. This information is critical as the catalytic activity of nickel nanoparticles is highly dependent on their crystal structure and exposed crystallographic planes. For example, HRTEM has been used to confirm the face-centered cubic (fcc) structure of nickel nanoparticles produced from nickel formate. The analysis can also reveal the morphology of the nanoparticles, such as whether they are spherical, rod-shaped, or have other complex geometries, which is influenced by the decomposition conditions of the nickel formate precursor.

Atomic Force Microscopy (AFM) for Surface Topography and Particle Size Distribution

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. In the study of nickel formate, AFM is instrumental in characterizing the surface morphology and determining the particle size distribution of its powders and thin films.

Detailed Research Findings:

AFM analysis of nickel formate can be used to generate detailed topographical maps of its surface, revealing features such as surface roughness, grain boundaries, and the presence of any agglomerates. This is particularly important when nickel formate is used as a precursor material, as the initial morphology of the precursor can influence the properties of the final product. For instance, in the preparation of nickel oxide (NiOₓ) thin films from a nickel formate-based precursor, conductive-tip AFM has been used to observe the nanoscale conductivity and electrical homogeneity of the resulting films. These studies have shown that increasing the annealing temperature of the nickel formate precursor leads to improved conductivity and a more uniform surface, which is crucial for applications in organic photovoltaic devices.

Furthermore, AFM is a powerful tool for quantifying the particle size distribution of nickel formate powders. By scanning a representative area of the sample, individual particles can be identified, and their dimensions (height, width, and length) can be measured with high precision. This data can then be used to construct a particle size distribution histogram. While a specific data table for nickel formate was not available in the reviewed literature, a representative table illustrating the type of data obtainable from AFM analysis is provided below.

Interactive Data Table: Representative Particle Size Distribution of Metal Formate Nanoparticles Measured by AFM
Particle MetricValue (nm)
Mean Particle Diameter150
Median Particle Diameter145
Mode Particle Diameter155
Standard Deviation25
D10 (10% of particles are smaller than this value)120
D50 (50% of particles are smaller than this value)145
D90 (90% of particles are smaller than this value)180

This table showcases the statistical analysis that can be derived from AFM imaging, providing a comprehensive overview of the particle size distribution, which is a critical parameter for quality control and for understanding the material's behavior in various applications.

Raman Spectroscopy for Structural and Compositional Analysis

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and polymorphy, crystallinity, and molecular interactions. It is a valuable tool for the characterization of nickel formate, offering insights into its vibrational modes and chemical bonding.

Detailed Research Findings:

The Raman spectrum of nickel formate exhibits characteristic peaks that correspond to the vibrational modes of the formate ion (HCOO⁻) and its coordination with the nickel(II) ion. A study that included the Raman spectra of nickel formate provided key insights into its structure. The analysis of the Raman spectrum allows for the identification of the carboxylate group's symmetric and asymmetric stretching vibrations, as well as C-H stretching and bending modes. These vibrational frequencies can be sensitive to the coordination environment of the formate ligand and the crystalline structure of the compound.

The table below presents a summary of the characteristic Raman peaks observed for nickel formate and their corresponding vibrational assignments.

Interactive Data Table: Characteristic Raman Peaks of Nickel Formate
Wavenumber (cm⁻¹)Vibrational Assignment
~2900C-H stretching
~1570Asymmetric COO⁻ stretching
~1360Symmetric COO⁻ stretching
~1070C-H in-plane bending
~770O-C-O bending

These Raman bands serve as a fingerprint for nickel formate, allowing for its identification and structural characterization. Changes in the positions and intensities of these peaks can indicate alterations in the crystal structure or the presence of impurities.

Electrochemical Characterization Methods

The electrochemical properties of materials containing nickel and formate are of significant interest for applications in catalysis, energy storage, and fuel cells. Techniques such as Cyclic Voltammetry (CV), Chronopotentiometry (CP), and the determination of the Electrochemical Active Surface Area (ECSA) are employed to investigate these properties.

Cyclic Voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. It provides information about the redox processes occurring at the electrode surface. Chronopotentiometry, on the other hand, involves applying a constant current and measuring the potential as a function of time, which is useful for studying reaction kinetics and mass transport.

Detailed Research Findings:

While direct CV and CP studies on solid nickel formate electrodes are not common, the electrochemical behavior of the formate ion at nickel-containing electrodes is a subject of extensive research. For example, the electrocatalytic oxidation of formate has been studied using nickel-based catalysts. In these studies, CV is used to determine the oxidation potential of formate and to assess the catalytic activity of the electrode material. The voltammograms typically show an anodic peak corresponding to the oxidation of formate to carbon dioxide.

Chronopotentiometry can be used to evaluate the long-term stability and performance of an electrode during the continuous oxidation of formate. By maintaining a constant current density, researchers can monitor the potential of the electrode over time. A stable potential indicates good catalytic stability, while an increasing potential suggests deactivation of the catalyst, possibly due to the poisoning of the electrode surface.

The Electrochemical Active Surface Area (ECSA) is a measure of the real surface area of an electrode that is accessible to the electrolyte and available for electrochemical reactions. It is a crucial parameter for comparing the intrinsic activity of different electrocatalysts.

Detailed Research Findings:

Other Spectroscopic Techniques for Characterization

In addition to the techniques discussed above, other spectroscopic methods are employed to provide a more complete picture of the chemical and physical properties of nickel formate.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. In the context of nickel formate, FTIR is used to identify the functional groups present in the molecule. The FTIR spectrum of nickel formate shows characteristic absorption bands for the carboxylate group (COO⁻) and the C-H bond of the formate ligand, as well as bands related to the water of hydration in the case of nickel formate dihydrate. These spectral features are useful for confirming the synthesis of the compound and for studying its thermal decomposition process, as the disappearance of these bands can be monitored as a function of temperature.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For nickel formate, XPS can be used to confirm the +2 oxidation state of the nickel ions. The Ni 2p region of the XPS spectrum will show characteristic peaks with binding energies and satellite features that are indicative of Ni(II). This technique is also valuable for analyzing the surface composition of nickel-based catalysts derived from nickel formate, providing information about the presence of nickel oxides or other species on the surface that may influence catalytic activity.

X-ray Photoelectron Spectroscopy (XPS)wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, quantitative spectroscopic technique used to analyze the surface chemistry of materials. thermofisher.comeag.com It provides critical information on elemental composition, empirical formula, and the chemical and electronic states of the elements within the top 1 to 10 nanometers of the material's surface. thermofisher.comeag.comwikipedia.org In the context of nickel formate (Ni(HCOO)₂), XPS is an indispensable tool for verifying the purity of the compound, identifying the oxidation state of nickel, and studying the chemical environment of the carbon and oxygen atoms within the formate ligands. Furthermore, it is instrumental in monitoring the chemical transformations that occur during processes such as thermal decomposition, a common method for producing nickel-based catalysts from a nickel formate precursor. researchgate.netthermofisher.com

Detailed Research Findings

The analysis of a nickel formate sample via XPS involves the examination of the core-level spectra of its constituent elements: nickel (Ni 2p), oxygen (O 1s), and carbon (C 1s).

Nickel (Ni 2p) Spectrum Analysis

In nickel formate, nickel is present in the +2 oxidation state (Ni²⁺). The Ni 2p XPS spectrum for a Ni²⁺ compound is characterized by two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which are spin-orbit split components. A key feature for Ni²⁺ compounds is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks. surfacesciencewestern.com These satellites arise from multi-electron excitations and are a definitive fingerprint of the Ni²⁺ state.

The main Ni 2p₃/₂ peak for Ni²⁺ compounds, such as Nickel(II) hydroxide (B78521) or Nickel(II) oxide, is typically observed in the binding energy range of 853.7 eV to 856.2 eV. surfacesciencewestern.comxpsfitting.com The presence of the formate ligand is expected to place the Ni 2p₃/₂ peak within this characteristic range. Distinguishing nickel formate from potential surface contaminants or decomposition products like metallic nickel (Ni⁰) or other nickel oxides is straightforward, as their binding energies are distinctly different. surfacesciencewestern.com

Table 1: Typical Ni 2p₃/₂ Binding Energies for Various Nickel Species.
Chemical StateBinding Energy (eV)Reference
Ni Metal (Ni⁰)~852.6 surfacesciencewestern.com
Nickel(II) Oxide (NiO)~853.7 surfacesciencewestern.com
Nickel(II) Hydroxide (Ni(OH)₂)~855.6 surfacesciencewestern.comxpsfitting.com
Nickel(II) Formate (Ni(HCOO)₂)Expected in 854-856 range(Inferred)

Oxygen (O 1s) and Carbon (C 1s) Spectra Analysis

The formate ligand (HCOO⁻) provides distinct signatures in the O 1s and C 1s spectra. The two oxygen atoms in the formate ion are chemically equivalent due to resonance, which should result in a single, primary peak in the O 1s spectrum. The binding energy for oxygen in organic acids and esters typically falls between 532.0 eV and 533.7 eV. researchgate.net This is significantly different from the lattice oxygen in metal oxides (e.g., NiO), which appears around 529.6 eV. researchgate.net

The C 1s spectrum is equally informative. While a peak for adventitious carbon (surface contamination) is commonly observed and used for calibration at ~284.8 eV, the carbon atom in the formate's carboxylate group (O-C=O) is expected at a higher binding energy, typically around 288.0 eV to 288.7 eV. acs.orgmdpi.com A study on formic acid and formate in aqueous solutions specifically identified a shift in the C 1s binding energy between the protonated acid and the deprotonated formate ion. mdpi.com The presence of a strong peak in this region confirms the integrity of the formate ligand on the surface.

Table 2: Expected C 1s and O 1s Binding Energies for Nickel Formate Components.
Core LevelFunctional GroupExpected Binding Energy (eV)Reference
C 1sAdventitious Carbon (C-C, C-H)~284.8 researchgate.net
C 1sFormate (O-C=O)~288.0 - 288.7 acs.orgmdpi.com
O 1sMetal Oxide (e.g., NiO)~529.6 researchgate.net
O 1sFormate (O-C=O)~532.0 - 533.7 researchgate.net

Application in Decomposition Studies

A significant application of XPS in nickel formate research is the in-situ or ex-situ analysis of its thermal decomposition. When nickel formate is heated, it decomposes to form metallic nickel, carbon dioxide, and water. researchgate.net XPS can be used to monitor this process by tracking the changes in the elemental spectra as a function of temperature. Researchers can observe the decrease in the intensity of the C 1s and O 1s peaks associated with the formate ligand and the concurrent emergence of a new Ni 2p peak at ~852.6 eV, which is characteristic of metallic Ni(0). surfacesciencewestern.com This allows for the precise determination of the decomposition temperature and the identification of the resulting surface species, which is crucial for the synthesis of highly pure nickel catalysts. researchgate.net

Theoretical and Computational Studies of Nickel Formate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties and energetic landscapes of nickel formate (B1220265) systems. DFT calculations allow for a detailed analysis of how electrons are distributed within the molecule and how this distribution influences chemical bonding and reactivity. These studies are crucial for understanding the fundamental interactions between formic acid or formate ions and nickel surfaces or complexes.

Theoretical studies have explored the formation of formate (HCOO) on nickel surfaces, such as Ni(111), often in the context of methanol (B129727) synthesis or CO2 hydrogenation. researchgate.net DFT calculations are employed to determine the most stable adsorption geometries, adsorption energies, and the electronic changes that occur upon binding. For instance, studies on Ni(111) surfaces doped with other transition metals (like Cu, Pd, Pt, Rh) have shown that the presence of a dopant can significantly alter the energetics of formate formation. researchgate.net The doping can reduce the activation barrier for the reaction between a pre-adsorbed hydrogen atom and a CO2 molecule to form formate. researchgate.net

In the realm of molecular catalysis, DFT calculations have been used to investigate nickel-N-heterocyclic carbene (NHC) complexes involved in the reduction of CO2 to formate. acs.orgchemrxiv.org These studies elucidate the electronic structure of key intermediates, such as nickel-hydride species. The calculations can determine thermodynamic properties like hydricity, which measures the hydride-donating ability of a metal-hydride complex. For example, the thermodynamic hydricity of a Ni(II)-hydride intermediate was calculated to be significantly lower (ΔG°H– = 19.2 kcal/mol) compared to a Ni(III)-hydride (ΔG°H– = 52.4 kcal/mol), indicating the enhanced reactivity of the Ni(II) species in transferring a hydride to CO2 to form formate. acs.orgchemrxiv.org

Mechanistic Modeling of Catalytic and Decomposition Processes

Mechanistic modeling uses computational results to construct a step-by-step picture of a chemical reaction. This is particularly valuable for complex processes like catalysis and thermal decomposition, where multiple intermediates and pathways may be involved.

Modeling of Formate Coordination and Subsequent Hydrogen Abstraction

The way formate binds, or coordinates, to a nickel center is a critical first step in many of its reactions. Computational models show that formate can adsorb to nickel surfaces in various configurations, such as a bidentate formation where both oxygen atoms interact with the surface. researchgate.net This bidentate coordination is believed to facilitate subsequent reaction steps. researchgate.net

In catalytic cycles, such as the electrocatalytic oxidation of formate, a proposed mechanism involves the initial binding of formate to the nickel complex. acs.org Following this coordination, a rate-limiting step can occur, which may involve the abstraction of a proton and the transfer of electrons, leading to the release of CO2. acs.org

In the context of CO2 reduction, mechanistic modeling based on DFT calculations has detailed the process of hydrogen transfer. One extensively studied mechanism is the direct hydride transfer from a nickel-hydride intermediate to the carbon center of a CO2 molecule. acs.orgchemrxiv.org This pathway, which leads directly to the formation of a coordinated formate species, can bypass the conventional mechanism of CO2 insertion into the metal-hydride bond. acs.orgchemrxiv.org The modeling elucidates the free energy changes and activation barriers associated with this hydride transfer, confirming its feasibility. acs.orgchemrxiv.org

Computational Analysis of Nickel Formate Decomposition Pathways

The thermal decomposition of nickel formate, Ni(HCOO)2, is a process used to prepare nickel catalysts. drugfuture.com Experimental studies show that the decomposition of the dihydrate proceeds in two main stages: an initial dehydration step, followed by the decomposition of the anhydrous salt into nickel oxide (in the presence of air) or metallic nickel. sciencemadness.orgresearchgate.net

Investigation of Intermediate Species and Transition States

A key strength of computational modeling is its ability to identify and characterize transient structures—intermediate species and transition states—that exist for only fleeting moments during a reaction. mdpi.com These calculations are essential for mapping out the complete energy profile of a reaction pathway.

For nickel-catalyzed reactions, DFT calculations have been used to model the entire catalytic cycle, including all relevant intermediates and transition states. mdpi.compku.edu.cn For example, in the formation of formate on a doped Ni(111) surface, the geometries of the initial state (adsorbed H and gaseous CO2), the transition state, and the final state (adsorbed formate) have been calculated. researchgate.net The transition state represents the maximum energy point along the reaction coordinate, and its energy relative to the reactants determines the activation barrier.

Insights into Synergistic Effects and Active Site Identification

Computational studies are instrumental in identifying the precise location of catalytic activity—the active site—and in understanding how different components of a catalyst can work together synergistically to enhance performance.

For nickel-based catalysts, the active site is not always a simple, uniform nickel atom. Its reactivity is highly dependent on its local environment, including its coordination, the presence of defects, or interaction with a support material or other metal atoms. DFT calculations on Ni/CeO2 catalysts, for instance, have shown that undercoordinated nickel atoms at the step edges of the ceria support are particularly active sites for methane (B114726) conversion. nih.gov These interfacial sites exhibit unique electronic properties that lower activation barriers for bond-breaking processes. nih.gov

Synergistic effects are observed when the combination of different components leads to a catalytic activity greater than the sum of the individual parts. In the context of CO2 hydrogenation to formate, synergistic catalysis between single-atom palladium sites (for CO2 activation) and palladium nanoparticles (for H2 dissociation) has been proposed. nih.gov A similar principle applies to bimetallic nickel catalysts. For example, in nickel-based layered double hydroxides (LDHs) used for methanol-to-formate electro-oxidation, it was proposed that Ni(III) centers and nearby electrophilic oxygen species work together in a cooperative, bifunctional mechanism. nih.gov This synergy can account for the high selectivity towards formate formation. nih.gov

DFT calculations can probe these synergistic interactions by modeling the electronic structure of the combined system. Studies on cobalt-substituted nickel ferrite (B1171679) (Ni1−xCoxFe2O4) showed that the incorporation of cobalt modifies the electronic properties of the nickel sites, which in turn promotes their catalytic activity for the oxygen evolution reaction. rsc.org Such computational insights are crucial for the rational design of advanced catalysts, allowing scientists to tailor the composition and structure of materials to create more efficient and selective active sites. nih.gov

Q & A

Q. What strategies optimize sampling protocols for formic acid in nickel-rich environments without altering corrosion dynamics?

  • Methodological Answer : Passive diffusive samplers (e.g., Palmes tubes) minimize airflow disruption. Non-invasive Raman or laser-induced breakdown spectroscopy (LIBS) enables real-time analysis. For aqueous systems, microdialysis probes with <10 kDa membranes exclude particulates while capturing ionic nickel and formate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.